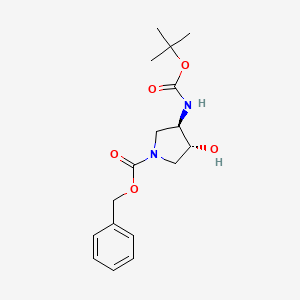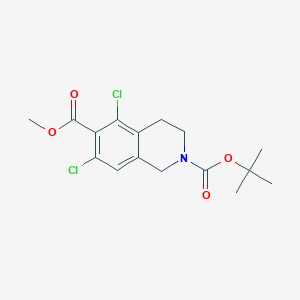
3-Amino-6-(4-fluoro-phenyl)-pyridine-2-carboxamide, 95%
Übersicht
Beschreibung
Heterocyclic compounds, such as pyrazoloquinolines, are considered one of the major and most diverse families of organic compounds . They have unique antibacterial activity against various Gram-positive and Gram-negative bacterial strains .
Synthesis Analysis
The synthesis of similar compounds often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For example, pyrazoloquinolines can be synthesized through a two-component reaction involving the Friedländer condensation of anthranilaldehyde, o-aminoacetophenones, and o-aminobenzophenones, and the appropriate pyrazolones .
Molecular Structure Analysis
The structure of similar compounds, such as 1H-pyrazolo[3,4-b]quinolines, can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with proteins. For example, the aminopyrazole fragment in entrectinib is anchored to the hinge region of TRKA through three hydrogen bonds with Glu590 and Met592 residues .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by the presence of various functional groups. For example, the fluorine of the 3,5-difluorophenyl moiety in entrectinib creates favorable fluorine bonds with Asn655, Cys656, and Gly667 .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Potential
The compound 3-Amino-6-(4-fluoro-phenyl)-pyridine-2-carboxamide has been studied for its potential in inhibiting the Met kinase superfamily. This inhibition is significant due to the role of the Met kinase in various cancers. For example, a study found that substituted analogues of this compound demonstrated tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential in anticancer therapies (Schroeder et al., 2009).
Synthesis and Antiproliferative Activity
Another research area focuses on the synthesis of 3-Amino-6-(4-fluoro-phenyl)-pyridine-2-carboxamide derivatives and their antiproliferative activity. These compounds have been identified for their action against the phospholipase C enzyme, a target in cancer treatment. Modifications of the compound's structure have led to findings on how various substitutions affect its biological activity, offering insights into designing more effective antiproliferative agents (van Rensburg et al., 2017).
Antibacterial and Antitubercular Activities
Compounds derived from 3-Amino-6-(4-fluoro-phenyl)-pyridine-2-carboxamide have also been explored for their antibacterial and antitubercular activities. A series of derivatives were synthesized and showed more potent activities than reference drugs like Pyrazinamide and Streptomycin in some cases. These studies are crucial for the development of new antibacterial and antitubercular drugs, addressing the increasing resistance to existing treatments (Bodige et al., 2020).
Potential in NLO and Molecular Docking Analyses
The compound has also been synthesized and characterized through computational chemistry methods, with studies on its non-linear optical (NLO) properties and molecular docking analyses. Such research suggests the compound's potential in fields beyond pharmaceuticals, such as materials science and computational biology, by examining its interactions and properties at the molecular level (Jayarajan et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-6-(4-fluorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-8-3-1-7(2-4-8)10-6-5-9(14)11(16-10)12(15)17/h1-6H,14H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNDSZHNXOYKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)N)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732586 | |
| Record name | 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917758-83-9 | |
| Record name | 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
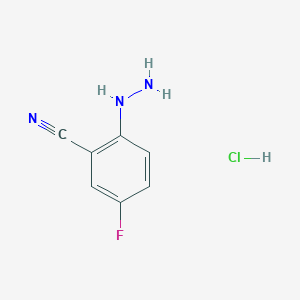
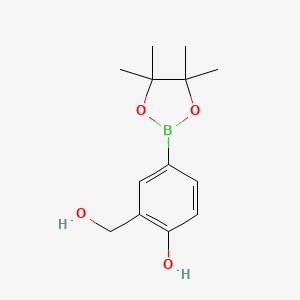


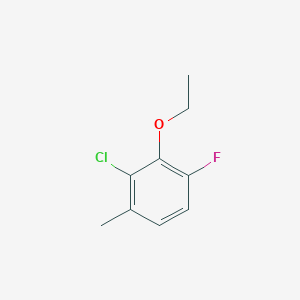

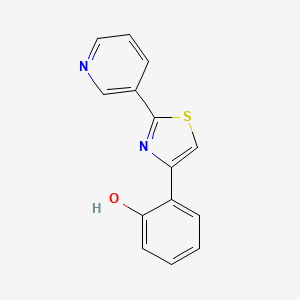
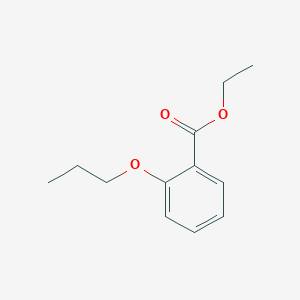

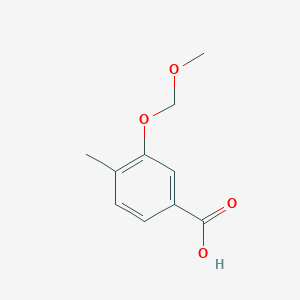
![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)
![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)
